1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is an organic compound characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one typically involves the condensation of 4-hydroxy-2-methoxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)-2-(4-hydroxyphenyl)-1-propanone
- 1-(4-Methoxyphenyl)-3-(4-hydroxyphenyl)-1-propanone
- 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-1-propanone
Uniqueness
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is unique due to the specific arrangement of hydroxy and methoxy groups on the phenyl rings. This structural feature contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
162290-03-1 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17-18H,4,9H2,1H3 |
InChI Key |
FBRQAFNOISTEME-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=C(C=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.